molecular formula C14H11N5O B11196927 4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B11196927
M. Wt: 265.27 g/mol
InChI Key: SVEIOOZIARCCQM-UHFFFAOYSA-N
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Description

4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced through cyclization reactions involving suitable intermediates.

    Functional group modifications:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-(4-methoxyphenyl)-furo[2,3-d]pyrimidine-5-carbonitrile: This compound has a similar structure but contains a furan ring instead of a pyrrole ring.

    2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound has a different substitution pattern but shares the pyrimidine core.

Uniqueness

4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H11N5O/c1-20-9-4-2-8(3-5-9)12-10(6-15)11-13(16)17-7-18-14(11)19-12/h2-5,7H,1H3,(H3,16,17,18,19)

InChI Key

SVEIOOZIARCCQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3N2)N)C#N

Origin of Product

United States

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